2,5-Dimethylaniline;phosphoric acid
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Overview
Description
2,5-Dimethylaniline;phosphoric acid is a compound formed by the combination of 2,5-dimethylaniline and phosphoric acid. 2,5-Dimethylaniline, also known as 2,5-xylidine, is an aromatic amine with two methyl groups attached to the benzene ring. Phosphoric acid is a mineral acid commonly used in various industrial and chemical processes. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent.
Industrial Production Methods
Industrial production of 2,5-dimethylaniline typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting 2,5-dimethylaniline is then combined with phosphoric acid to form the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of 2,5-dimethylaniline.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dimethylaniline;phosphoric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of anesthetics and other drugs.
Industry: Used in the production of pesticides, perfumes, and synthetic resins.
Mechanism of Action
The mechanism of action of 2,5-dimethylaniline;phosphoric acid involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Another isomer of dimethylaniline with similar properties but different reactivity.
3,4-Dimethylaniline: Another isomer with distinct chemical behavior.
N,N-Dimethylaniline: A tertiary amine with different applications and reactivity.
Uniqueness
2,5-Dimethylaniline;phosphoric acid is unique due to its specific combination of 2,5-dimethylaniline and phosphoric acid, resulting in distinct chemical and physical properties. Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Properties
CAS No. |
832099-75-9 |
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Molecular Formula |
C8H14NO4P |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
2,5-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-6-3-4-7(2)8(9)5-6;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
TWNGVFYRAWYUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N.OP(=O)(O)O |
Origin of Product |
United States |
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